Diosmetin CYP2C8 Inhibition: 16-Fold Higher Potency Than Hesperetin and Low Micromolar Ki Relevant for Drug-Drug Interaction Risk Assessment
In human liver microsomes, diosmetin inhibits CYP2C8-mediated paclitaxel 6α-hydroxylation with an IC₅₀ of 4.25 ± 0.02 µM, which is approximately 16-fold more potent than the structurally related citrus flavonoid hesperetin (IC₅₀ = 68.5 ± 3.3 µM) [1]. Kinetic analysis characterized diosmetin as a reversible, mixed-type inhibitor with a Ki of 3.13 ± 0.11 µM [1].
| Evidence Dimension | CYP2C8 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 4.25 ± 0.02 µM (diosmetin) |
| Comparator Or Baseline | 68.5 ± 3.3 µM (hesperetin) |
| Quantified Difference | ~16-fold higher potency for diosmetin |
| Conditions | Human liver microsomes, paclitaxel 6α-hydroxylation probe reaction |
Why This Matters
For studies involving CYP2C8-metabolized drugs (e.g., paclitaxel, montelukast, repaglinide), this data justifies selecting diosmetin over hesperetin as a positive control inhibitor and identifies a clinically relevant DDI risk at achievable plasma concentrations.
- [1] Quintieri L, Palatini P, Nassi A, Ruzza P, Floreani M. Inhibition of cytochrome P450 2C8-mediated drug metabolism by the flavonoid diosmetin. Drug Metab Pharmacokinet. 2011;26(6):559-68. View Source
